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Compound of Interest

Compound Name: Strontium arsenite
CAS No.: 116035-04-2
Cat. No.: B1168252
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. J

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic
characterization of strontium arsenite (Sr3(AsOs)2). The following techniques are covered: X-
ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), Raman
Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy. These methods are crucial
for determining the elemental composition, oxidation states, local atomic structure, and
vibrational properties of strontium arsenite, which are critical parameters in materials science
and drug development.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic
technique that measures the elemental composition, empirical formula, chemical state, and
electronic state of the elements within a material.[1][2]

Application Note:

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1168252?utm_src=pdf-interest
https://www.benchchem.com/product/b1168252?utm_src=pdf-body
https://www.benchchem.com/product/b1168252?utm_src=pdf-body
https://inma.unizar-csic.es/en/research/scientific-infastructure/materials-characterization/spectroscopic-characterization/
http://www.xpsfitting.com/2012/12/strontium.html?m=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

XPS is used to verify the presence of Strontium (Sr), Arsenic (As), and Oxygen (O) in the
sample and to determine their respective oxidation states. For strontium arsenite, we expect
to observe Sr in the +2 oxidation state and As in the +3 oxidation state. The binding energies of
the core level electrons are sensitive to the chemical environment, allowing for the confirmation
of the arsenite (AsO33~) form over arsenate (AsOa437).

Experimental Protocol:

e Sample Preparation:

o

Ensure the strontium arsenite sample is in a solid, preferably powdered, form.

[¢]

Mount the powder onto a sample holder using double-sided adhesive carbon tape.

[¢]

Gently press the powder to ensure a flat, uniform surface.

o

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
 Instrumentation and Data Acquisition:
o X-ray Source: Use a monochromatic Al Ka X-ray source (1486.6 eV).

o Analysis Chamber Pressure: Maintain a pressure below 10~2 Torr to prevent surface
contamination.

o Survey Scan:
= Energy Range: 0 - 1200 eV
» Pass Energy: 160 eV
» Step Size: 1 eV

o High-Resolution Scans:

= Acquire high-resolution spectra for Sr 3d, As 3d, O 1s, and C 1s (for adventitious carbon
correction).

= Pass Energy: 20-40 eV
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» Step Size: 0.1 eV

o Charge Neutralization: Use a low-energy electron flood gun to compensate for surface
charging, if necessary.

» Data Analysis:

[¢]

Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

o Perform peak fitting and deconvolution using appropriate software (e.g., CasaXPS,
Thermo Avantage).

o Use Shirley background subtraction.
o Fit peaks with Gaussian-Lorentzian functions.

o Determine atomic concentrations from the integrated peak areas corrected by relative
sensitivity factors (RSFs).

Data Presentation:

Table 1: XPS Quantitative Data for Strontium Arsenite
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Note: Binding energies are approximate and can vary slightly based on the specific chemical
environment and instrument calibration. The Sr 3d spectrum will show a doublet (3ds/2 and 3ds/
2) with a separation of approximately 1.74-1.79 eV.[2]
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X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local
geometric and/or electronic structure of matter.[3] It is divided into two regimes: X-ray
Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure
(EXAFS).

Application Note:

XAS at the As K-edge is particularly useful for unambiguously determining the oxidation state
of arsenic and its coordination environment (i.e., the number and type of neighboring atoms
and their distances). For strontium arsenite, XANES will confirm the As(lll) oxidation state,
and EXAFS will provide details on the As-O bond distances and coordination numbers within
the arsenite pyramidal units.

Experimental Protocol:

e Sample Preparation:

o For transmission mode, mix the finely ground strontium arsenite powder with a low-Z
matrix (e.g., boron nitride, cellulose) and press it into a pellet of uniform thickness. The
concentration should be adjusted to yield an absorption edge step (Apx) of approximately
1.

o For fluorescence mode (for dilute samples), mount the powder in a suitable sample holder.

o Samples should be prepared in an inert atmosphere (e.g., a glovebox) if they are sensitive
to oxidation.[4]

 Instrumentation and Data Acquisition (at a Synchrotron Facility):
o Beamline: Select a beamline with a suitable energy range for the As K-edge (11867 eV).

o Monochromator: Use a double-crystal monochromator (e.g., Si(220)) for energy selection.

[5]

o Measurement Mode: Collect data in transmission or fluorescence mode, depending on the
sample concentration.
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o Energy Scan:

» XANES: Scan from ~11800 eV to ~11950 eV with fine energy steps (~0.2 eV) around
the edge.

» EXAFS: Scan up to ~12800 eV with k-weighting.

o Reference Foils: Simultaneously collect an absorption spectrum of an arsenic reference
foil for energy calibration.

o Temperature: Collect data at low temperatures (e.g., 77 K) to reduce thermal disorder.[3]

e Data Analysis:

o Data Reduction: Use software like Athena for pre-edge background subtraction,
normalization, and extraction of the EXAFS oscillations (x(k)).

o XANES Analysis: Compare the edge position of the sample to that of As(lll) and As(V)
standards to confirm the +3 oxidation state.

o EXAFS Fitting: Use software like Artemis to fit the Fourier-transformed EXAFS data (X(R)
vs. R).

» Generate theoretical scattering paths for As-O and As-Sr.

» Fit the data to determine coordination numbers (N), interatomic distances (R), and
Debye-Waller factors (02).

Data Presentation:

Table 2: EXAFS Fitting Parameters for Strontium Arsenite
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Note: The As-O distance in arsenite is typically around 1.75 A.[6] The coordination number is
expected to be 3 for the pyramidal AsOs3~ unit.

Vibrational Spectroscopy: Raman and FTIR

Raman and Infrared (IR) spectroscopies are complementary techniques that probe the
vibrational modes of molecules.[1][7] These techniques provide a "fingerprint" of the compound
based on its molecular structure and bonding.

Application Note:

For strontium arsenite, Raman and FTIR spectroscopy can identify the characteristic
vibrational modes of the arsenite (AsOs3~) anion. The number and positions of the observed
bands can provide information about the symmetry of the arsenite unit in the crystal lattice.
These techniques are also sensitive to the presence of water of hydration or hydroxyl groups.

[8][°]

Experimental Protocols:

A. Raman Spectroscopy
e Sample Preparation:
o Place a small amount of the strontium arsenite powder on a microscope slide.

 Instrumentation and Data Acquisition:
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o Spectrometer: Use a confocal Raman microscope.

o Laser Excitation: A532 nm or 785 nm laser is typically used to minimize fluorescence.[1]

o Laser Power: Use low laser power (< 5 mW) to avoid sample degradation.

o Objective: Use a 50x or 100x objective.

o Spectral Range: Acquire spectra from ~100 to 1200 cm~1.

o Acquisition Time: Co-add multiple scans to improve the signal-to-noise ratio.

o Data Analysis:

o Perform baseline correction to remove any fluorescence background.

o Identify and assign the Raman bands corresponding to the As-O stretching and bending
modes.

B. Fourier Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the strontium arsenite powder directly onto the ATR crystal
(e.g., diamond).

o Apply pressure using the anvil to ensure good contact.

 Instrumentation and Data Acquisition:

[¢]

Spectrometer: Use an FTIR spectrometer equipped with an ATR accessory.

[¢]

Detector: A DTGS or liquid nitrogen-cooled MCT detector can be used.[1]

[e]

Spectral Range: Acquire spectra from 400 to 4000 cm~1.

Resolution: Set the resolution to 4 cm~1.

o

Scans: Co-add 32 or 64 scans.

[¢]
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o Background: Collect a background spectrum of the empty ATR crystal.

o Data Analysis:

o The software will automatically ratio the sample spectrum to the background spectrum to
produce the absorbance spectrum.

o Identify and assign the absorption bands.

Data Presentation:

Table 3: Vibrational Modes of Arsenite (AsO337) in Strontium Arsenite
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Note: Wavenumbers are approximate and can shift due to cation effects, crystal structure, and
hydration. The symmetry of the AsOs3~ ion is Csv, leading to four distinct vibrational modes, all
of which are both Raman and IR active.

Diagrams and Workflows
Experimental Workflow
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Caption: General experimental workflow for spectroscopic characterization.

Logical Relationship of Techniques
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

